molecular formula C10H15NO3 B2566074 2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester CAS No. 1243198-98-2

2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester

Cat. No.: B2566074
CAS No.: 1243198-98-2
M. Wt: 197.234
InChI Key: UIRPTEVVNFVKCS-UHFFFAOYSA-N
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Description

“2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as “3-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester” and has a CAS number of 59379-02-1 .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H17NO3 . It has a molecular weight of 199.25 .


Chemical Reactions Analysis

Tert-butyl esters, such as “this compound”, can be converted to other functional groups. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .


Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 276.3±33.0 °C at 760 mmHg . Its flash point is 120.9±25.4 °C . The compound is solid in form .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

One key application of "2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester" is in the synthesis of highly substituted pyrrole derivatives. Herath and Cosford (2010) demonstrated a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the byproduct HBr for in-situ hydrolysis of tert-butyl esters, thereby streamlining the synthesis process for pyrrole-3-carboxamides, including CB1 inverse agonists (Herath & Cosford, 2010).

Tautomerism and Synthesis of Hydroxypyrroles

Research by Momose et al. (1979) on the synthesis and tautomerism of N-alkyl-3-hydroxypyrroles provided insights into the behavior of pyrrole derivatives, including those derived from tert-butyl ester hydrolysis. Their work highlights the synthesis pathways and tautomeric forms of 3-hydroxypyrrole-4-carboxylates, contributing to the understanding of pyrrole chemistry and its implications for pharmaceutical synthesis (Momose et al., 1979).

Asymmetric Total Synthesis

The asymmetric total synthesis of natural products such as (+)-Ryanodol and (+)-Ryanodine by Masuda et al. (2016) showcases the utility of pyrrole carboxylic acid derivatives in constructing complex molecules. This work exemplifies the strategic use of pyrrole-2-carboxylic acid ester derivatives in synthesizing compounds with multiple stereocenters, underlining the importance of such esters in advanced organic synthesis (Masuda et al., 2016).

Singlet Oxygen Reactions

Wasserman et al. (2004) explored the reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen, leading to the formation of 5-substituted pyrroles. Their findings offer a pathway to synthesizing prodigiosin analogs, illustrating the role of tert-butyl ester derivatives in generating key intermediates for natural product synthesis (Wasserman et al., 2004).

Electron Spin Relaxation

Huang et al. (2016) reported on the synthesis and electron spin relaxation properties of hydrophilic tetracarboxylate ester pyrroline nitroxides. Their research demonstrates the potential of pyrrole carboxylic acid tert-butyl esters in designing new spin labels for electron paramagnetic resonance spectroscopy, highlighting their application in biophysical research (Huang et al., 2016).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Properties

IUPAC Name

tert-butyl 2-formyl-2,5-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRPTEVVNFVKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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